Histamine bisphosphate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

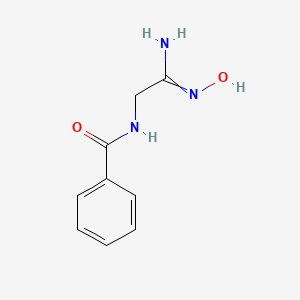

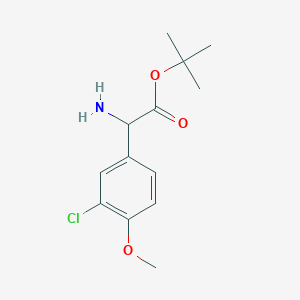

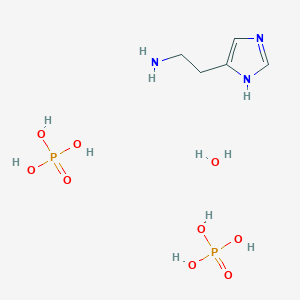

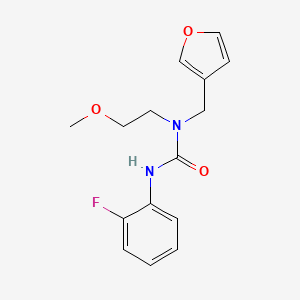

Histamine bisphosphate monohydrate is an imidazole-containing heterocyclic building block that can be employed in chemical synthesis . Its empirical formula is C5H9N3 · 2H3PO4 · H2O and its molecular weight is 325.15 . It is also known by other names such as 2-(4-Imidazolyl)ethylamine diphosphate salt, 2-(4-Imidazolyl)ethylamine diphosphate salt monohydrate, and Histamine diphosphate salt monohydrate .

Molecular Structure Analysis

Histamine bisphosphate monohydrate’s crystal structure belongs to the monoclinic space group, P 21/ c and shows O–H ? O and N–H?O hydrogen bonds .Physical And Chemical Properties Analysis

Histamine bisphosphate monohydrate is a solid substance with a melting point of 128-132 °C . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Cellular Mechanisms and Receptor Interactions

Histamine and GABA Receptors : Histamine-stimulated accumulation of inositol phosphate in rat cerebral cortex slices is inhibited by γ-aminobutyric acid (GABA) and the GABAb agonist baclofen, indicating an interaction between histamine and GABA receptors (Crawford & Young, 1988).

Histamine-Induced Phospholipid Hydrolysis : Histamine leads to hydrolysis of polyphosphoinositides in guinea-pig ileum and brain, suggesting its role in cellular signaling via phospholipase C activation (Donaldson & Hill, 1986).

Physiological Effects and Molecular Regulation

Regulation of Histamine Synthesis : A study focuses on the molecular regulation of mammalian histamine synthesis, highlighting histamine's role as a neurotransmitter, immune mediator, and regulator of gastric acid secretion (Huang, Li, Liang, & Finkelman, 2018).

Histamine in Cellular Responses : Different patterns of agonist-stimulated inositol phosphate isomers and cytosolic Ca2+ changes in bovine adrenal chromaffin cells are observed in response to histamine, indicating its role in cell signaling and calcium mobilization (Stauderman & Pruss, 1990).

Histamine in Pathological Conditions

Histamine in Breast Cancer : Research shows significant increases in histamine concentration in plasma and tissues of ductal breast cancer, suggesting its potential role in cancer development and progression (von Mach-Szczypiński, Stanosz, Sieja, & Stanosz, 2009).

Histamine in Endothelial Cell Activation : Histamine induces inositol phosphate production and Ca2+ mobilization in human umbilical-vein endothelial cells, pointing towards its involvement in endothelial cell activation and vascular responses (Pollock, Wreggett, & Irvine, 1988).

Detection and Analysis Techniques

Phosphorescence Responses to Histamine : A study on a monocycloplatinated complex reveals its ability to produce ratiometric phosphorescence responses to histamine, showing potential for histamine detection in biological systems (Park, Yu, Kim, Nah, Son, & You, 2018).

Ion-Pair Extraction for Histamine Analysis : A procedure using ion-pair extraction for selective histamine determination from biological fluids and tissues is developed, improving histamine analysis techniques (Tsikas, Velásquez, Toledano, & Brunner, 1993).

Mécanisme D'action

Target of Action

Histamine bisphosphate monohydrate, a derivative of histamine, primarily targets H1 and H2 receptors . These receptors are G-protein coupled receptors located in various tissues of the body . The H1 receptor mediates smooth muscle contraction and dilation of capillaries, while the H2 receptor is involved in gastric acid secretion .

Mode of Action

Histamine bisphosphate monohydrate interacts with its targets by binding to the H1 and H2 receptors. This binding leads to a series of biochemical reactions that result in physiological changes. For instance, the interaction with H1 receptors leads to the dilation of arteries and capillaries, which can cause flushing of the face and a decrease in systemic blood pressure . On the other hand, interaction with H2 receptors stimulates gastric gland secretion, leading to an increased secretion of highly acidic gastric juice .

Biochemical Pathways

Histamine bisphosphate monohydrate affects several biochemical pathways. It is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by the enzyme histidine decarboxylase . The activation of H1 and H2 receptors by histamine bisphosphate monohydrate connects to many metabolic processes important for homeostasis, including nitrogen and energy metabolism .

Pharmacokinetics

It is known that histamine, the parent compound, is rapidly metabolized and has a short half-life in the body

Result of Action

The action of histamine bisphosphate monohydrate at the cellular level results in a variety of physiological effects. For example, the dilation of arteries and capillaries can lead to flushing of the face and a decrease in systemic blood pressure . The stimulation of gastric gland secretion can result in an increased secretion of highly acidic gastric juice .

Safety and Hazards

Histamine bisphosphate monohydrate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Orientations Futures

Histamine and its receptors represent a complex system of immunoregulation with distinct effects mediated by four GPCRs (G protein-coupled receptors HRs 1–4) and their differential expression, which changes according to the stage of cell differentiation and microenvironmental influences . Exploiting the impact of histamine on innate and adaptive immune responses may be helpful for understanding receptor signaling and trends during inflammation or regulation .

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2H3O4P.H2O/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4;/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGLKZGHLZDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.O.OP(=O)(O)O.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N3O9P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Histamine bisphosphate monohydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

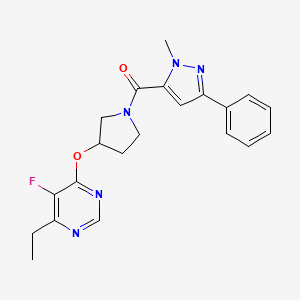

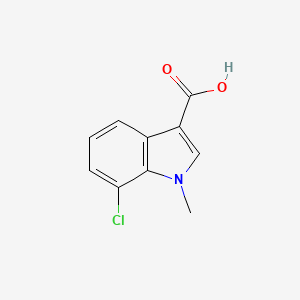

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)

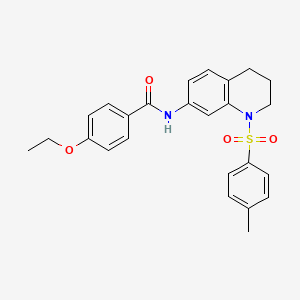

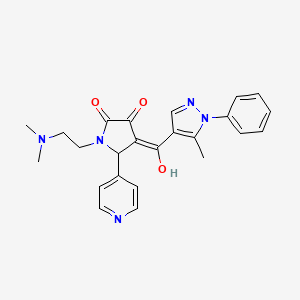

![N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2847892.png)

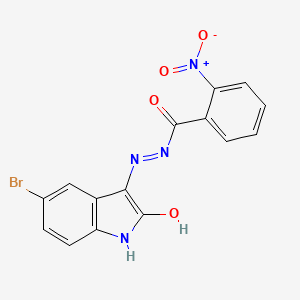

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)